2-(4-Methylphenoxy)butanoyl chloride
Description
2-(4-Methylphenoxy)butanoyl chloride is an acyl chloride derivative characterized by a butanoyl chloride backbone substituted with a 4-methylphenoxy group at the second carbon position. Acyl chlorides of this class are typically reactive intermediates used in organic synthesis, particularly in the formation of esters, amides, or pharmaceuticals .
Properties
IUPAC Name |
2-(4-methylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALUWSNMHPKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277643 | |
| Record name | Butanoyl chloride, 2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-52-2 | |
| Record name | Butanoyl chloride, 2-(4-methylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conversion of 2-(4-Methylphenoxy)butanoic Acid Using Thionyl Chloride
This is the most common and reliable method for preparing acyl chlorides from carboxylic acids.
-
- Reagent: Thionyl chloride (SOCl2)
- Solvent: Anhydrous solvents such as dichloromethane or 1,2-dichloroethane
- Temperature: Mild heating (typically 40–80°C)
- Reaction Time: Several hours until completion, monitored by disappearance of acid or evolution of gases (SO2 and HCl)
- Atmosphere: Inert (nitrogen or argon) to prevent moisture ingress
Mechanism:
The carboxylic acid reacts with thionyl chloride to form an intermediate chlorosulfite, which decomposes to release sulfur dioxide and hydrogen chloride gases, yielding the acyl chloride.Purification:
Excess thionyl chloride and by-products are removed by evaporation under reduced pressure, and the crude product can be purified by vacuum distillation.Research Example:
A related compound, 2-(4-methylphenoxymethyl)benzoic acid, was successfully converted into its acid chloride using thionyl chloride in anhydrous 1,2-dichloroethane, demonstrating the applicability of this method to structurally similar phenoxy acid derivatives.
Nucleophilic Acyl Substitution of 4-Methylphenol with Butanoyl Chloride
-
- Reagents: 4-Methylphenol and butanoyl chloride
- Catalyst/Base: Lewis bases such as pyridine or triethylamine to scavenge HCl formed
- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–25°C to avoid side reactions such as Friedel-Crafts acylation
- Reaction Time: 1–4 hours depending on scale and conditions
Mechanism:
The phenolic hydroxyl group acts as a nucleophile attacking the electrophilic carbonyl carbon of butanoyl chloride, forming the ester linkage and releasing chloride ion, which is neutralized by the base.Purification:
The reaction mixture is washed to remove salts and excess reagents, followed by solvent evaporation and purification by column chromatography or recrystallization.Notes:
This method is generally more suitable for synthesizing esters rather than acyl chlorides; however, it is relevant when preparing intermediates or analogs structurally related to this compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Reagents Used | Solvent | Temperature Range | Reaction Time | Purification Method | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Acid Chloride Formation from Acid (SOCl2) | Thionyl chloride | Anhydrous DCM or DCE | 40–80°C | 2–6 hours | Vacuum distillation | High yield, straightforward, scalable | Requires anhydrous conditions |
| Direct Acylation of Phenol | Butanoyl chloride + base | DCM, THF | 0–25°C | 1–4 hours | Chromatography or recrystallization | Mild conditions, direct ester formation | Not directly for acid chloride prep |
Chemical Reactions Analysis
2-(4-Methylphenoxy)butanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions often require solvents such as dichloromethane or toluene.
Scientific Research Applications
Organic Synthesis
2-(4-Methylphenoxy)butanoyl chloride serves as a crucial building block in organic synthesis. Its acyl chloride functionality allows it to participate in various reactions, such as:
- Nucleophilic Substitution : Reacts with alcohols and amines to form esters and amides.
- Friedel-Crafts Acylation : Useful for introducing acyl groups into aromatic compounds.
- Claisen Condensation : Facilitates the formation of carbon-carbon bonds.
These reactions are fundamental for constructing complex organic molecules and derivatives with potential biological activity.
Pharmaceutical Research
In the pharmaceutical industry, this compound is utilized as an intermediate in the development of new drugs. Its ability to modify biomolecules makes it valuable for:
- Drug Design : Serving as a reagent for synthesizing novel therapeutic agents.
- Targeted Delivery Systems : Modifying drug molecules to enhance stability and bioavailability.
Proteomics Research
This compound is employed as a reagent for labeling proteins or modifying biomolecules. This application is significant in:
- Studying Protein Functionality : By attaching to specific amino acid residues, researchers can alter protein activity or stability.
- Biochemical Assays : Facilitating the analysis of protein interactions and functions.
Recent studies have indicated that this compound exhibits herbicidal properties. Its mechanism of action may involve:
- Enzyme Inhibition : Disrupting specific metabolic pathways in plants.
- Hormonal Disruption : Mimicking plant hormones, affecting growth processes.
Research has demonstrated its effectiveness against various plant species, suggesting potential applications in agricultural herbicides.
Mechanism of Action
The mechanism by which 2-(4-Methylphenoxy)butanoyl chloride exerts its effects involves its reactivity with various nucleophiles. The molecular targets often include hydroxyl or amine groups, leading to the formation of esters or amides. The pathways involved typically include nucleophilic substitution mechanisms .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine, chlorine) increase electrophilicity and reactivity compared to electron-donating groups (e.g., methyl, methoxy). For example, 2-(4-Fluorophenoxy)butanoyl chloride (216.64 g/mol) is more reactive in nucleophilic acyl substitution than 4-Methoxyphenacyl chloride (184.61 g/mol) due to fluorine’s inductive effect .
- Physical State : 4-Methoxyphenacyl chloride has a melting point of 98–100°C, while 2-Methylbenzoyl chloride is a liquid with a boiling point of 213°C, reflecting differences in intermolecular forces .
Research Findings and Limitations
- Contradictions in Data: The provided evidence lacks direct information on this compound, necessitating extrapolation from analogs.
- Gaps in Knowledge: Physical properties (e.g., melting/boiling points) and detailed kinetic data for the target compound remain unaddressed in the available literature.
Biological Activity
2-(4-Methylphenoxy)butanoyl chloride, with the molecular formula CHClO and a molecular weight of 212.68 g/mol, is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article reviews its biochemical interactions, mechanisms of action, and applications in research, particularly in proteomics and medicinal chemistry.
Chemical Structure and Properties
The compound features a butanoyl chloride functional group attached to a 4-methylphenoxy moiety. This structure confers significant reactivity, particularly through the acyl chloride group, which can participate in nucleophilic substitution reactions with hydroxyl or amine groups found in proteins and other biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles. The mechanism involves:
- Nucleophilic Substitution : The acyl chloride can react with nucleophiles such as amino acids in proteins, leading to the formation of esters or amides.
- Modification of Protein Functionality : By attaching to specific amino acid residues, it can alter protein activity or stability, potentially influencing metabolic pathways or signaling cascades.
1. Proteomics Research
This compound is utilized in proteomics for modifying proteins to study their functions and interactions. It serves as a reagent for labeling proteins, which aids in understanding enzyme interactions and protein modifications .
2. Medicinal Chemistry
Research indicates potential therapeutic applications due to its reactivity. The compound may be explored for developing new drugs targeting specific biological pathways.
3. Synthesis of Biodegradable Polymers
The compound has been employed in synthesizing functionalized biodegradable polymers, enhancing their properties for industrial applications .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Interaction Studies : Research has shown that similar compounds can influence enzyme activities and metabolic pathways. Future studies are encouraged to utilize molecular docking and biochemical assays to elucidate the pharmacological profile of this compound.
- Polymerization Studies : In a study focused on biodegradable polymers, the compound was used effectively to terminate living ring-opening polymerization processes, demonstrating its utility in creating materials with specific properties for biomedical applications .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Chlorophenoxy)butanoyl chloride | CHClO | Contains a chlorine substituent on the phenyl ring. |
| 2-(4-Methoxyphenoxy)butanoyl chloride | CHClO | Features a methoxy group instead of a methyl group. |
| 2-(3-Methylphenoxy)butanoyl chloride | CHClO | Has a methyl group at the meta position. |
These compounds differ primarily in their substituents on the aromatic ring, which can significantly influence their chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methylphenoxy)butanoyl chloride, and how can reaction efficiency be optimized?
- Methodology : A two-step synthesis is typical:
Nucleophilic substitution : React 4-methylphenol with 2-bromobutanoyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxy intermediate.
Acylation : Use thionyl chloride (SOCl₂) to convert the carboxylic acid intermediate to the acyl chloride.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., excess SOCl₂) to drive the reaction to completion. Catalytic DMAP may enhance acylation efficiency .
Q. How should researchers characterize this compound to confirm purity and structure?
- Analytical Techniques :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-Methoxyphenylacetyl chloride δ~7.2–6.8 ppm for aromatic protons) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Reference standards like those in pharmaceutical impurity profiling can guide threshold limits .
- FT-IR : Confirm the presence of carbonyl (C=O, ~1800 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
Q. What precautions are critical for handling and storing this compound?
- Safety Protocols :
- Store under inert gas (N₂/Ar) in anhydrous conditions to prevent hydrolysis.
- Use corrosion-resistant containers (e.g., glass-coated or fluoropolymer-lined) due to its reactivity with metals .
- Personal protective equipment (PPE): Acid-resistant gloves, face shields, and fume hoods are mandatory during synthesis .
Advanced Research Questions
Q. How does solvent polarity influence the stability of this compound during reactions?
- Experimental Design :
- Conduct kinetic studies in solvents like dichloromethane (non-polar), THF (moderate polarity), and DMF (polar). Monitor degradation via HPLC.
- Findings : Non-polar solvents reduce hydrolysis rates, while polar aprotic solvents (e.g., DMF) may stabilize intermediates in SN² reactions. Data from butyryl chloride studies suggest hydrolysis half-lives vary by >50% across solvents .
Q. What strategies resolve contradictions in reported reactivity of acyl chlorides with sterically hindered amines?
- Contradiction Analysis :
- Conflicting literature on yields may arise from steric effects. For example, bulky amines (e.g., tert-butylamine) require elevated temperatures (60–80°C) or coupling agents (e.g., HOBt/DCC) to proceed efficiently.
- Compare kinetic data from small-scale reactions under varying conditions, referencing analogous compounds like 4-Methoxybenzoyl chloride .
Q. How can impurities in this compound be systematically identified and quantified?
- Methodology :
- LC-MS/MS : Use high-resolution mass spectrometry to detect trace impurities (e.g., hydrolyzed acid derivatives or dimerization byproducts).
- Reference Standards : Cross-validate with impurity markers from fenofibric acid synthesis, such as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid .
Q. What catalytic systems improve enantioselective reactions involving this acyl chloride?
- Advanced Synthesis :
- Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in Friedel-Crafts acylations. Monitor enantiomeric excess (ee) via chiral HPLC.
- Prior studies on benzophenone derivatives show ee >90% with specific Lewis acid catalysts .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
